Hemolytic Activity: Dermaseptin TFA vs. Dermaseptin S4
Dermaseptin TFA demonstrates a favorable safety profile with no hemolysis observed at concentrations up to 200 μg/mL and 50% hemolysis at 350 μg/mL after 1 h of treatment [1]. In contrast, Dermaseptin S4 is a known hemolytic peptide, causing significant red blood cell lysis at micromolar concentrations [2]. This difference in hemolytic activity is a critical factor for in vivo applications.
| Evidence Dimension | Hemolytic activity |
|---|---|
| Target Compound Data | No hemolysis up to 200 μg/mL; HC50 = 350 μg/mL (rabbit erythrocytes, 1 h) |
| Comparator Or Baseline | Dermaseptin S4: hemolytic at micromolar concentrations |
| Quantified Difference | Dermaseptin TFA is nonhemolytic at concentrations where Dermaseptin S4 is hemolytic. |
| Conditions | Rabbit erythrocyte hemolysis assay, 1 h incubation |
Why This Matters
Selecting Dermaseptin TFA over hemolytic analogs reduces the risk of toxicity in in vivo models and improves translational potential.
- [1] Mor A, Hani K, Nicolas P. The NH2-terminal alpha-helical domain 1-18 of dermaseptin is responsible for antimicrobial activity. J Biol Chem. 1994 Jan 21;269(3):1934-9. View Source
- [2] Krugliak M, Feder R, Zolotarev VY, et al. Antimalarial activities of dermaseptin S4 derivatives. Antimicrob Agents Chemother. 2000;44(9):2442-51. View Source
